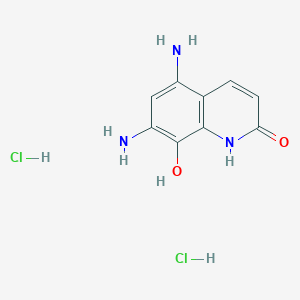
5,7-Diaminoquinoline-2,8-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diaminoquinoline-2,8-diol dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride is not fully understood, but it is believed to involve the interaction with metal ions and the formation of a complex that can be detected through fluorescence. In addition, the compound has been found to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can bind to various metal ions, including copper, zinc, and iron, and can be used as a fluorescent probe for their detection. In addition, the compound has been found to have potential anti-cancer activity, although further studies are needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5,7-Diaminoquinoline-2,8-diol dihydrochloride in lab experiments is its ability to selectively detect metal ions through fluorescence, which can be useful in various analytical applications. However, the compound's potential anti-cancer activity has not been fully characterized, and further studies are needed to determine its efficacy and safety.
Future Directions
There are several future directions for the study of 5,7-Diaminoquinoline-2,8-diol dihydrochloride, including the development of more efficient synthesis methods, the characterization of its anti-cancer activity, and the exploration of its potential applications in other fields, such as catalysis and materials science. In addition, further studies are needed to fully understand the mechanism of action of the compound and its interactions with metal ions.
Synthesis Methods
The synthesis of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves the reaction of 2,5-diaminobenzenesulfonic acid with 3-aminophenol in the presence of sodium nitrite and hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.
Scientific Research Applications
5,7-Diaminoquinoline-2,8-diol dihydrochloride has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a catalyst for organic reactions, and a potential anti-cancer agent.
properties
IUPAC Name |
5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWJDIYTZDWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)
![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)

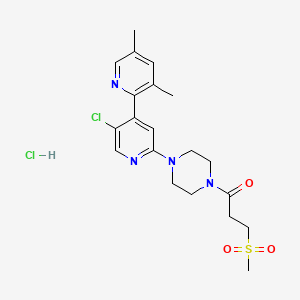
![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)
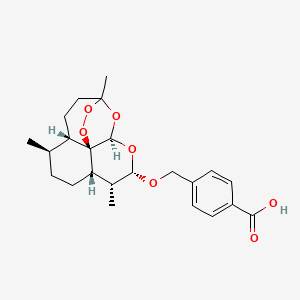

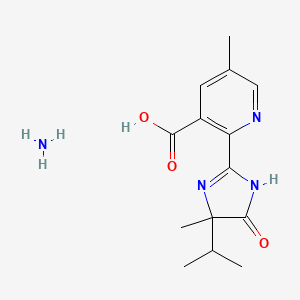
![Benzo[b]fluoranthene](/img/structure/B1141397.png)
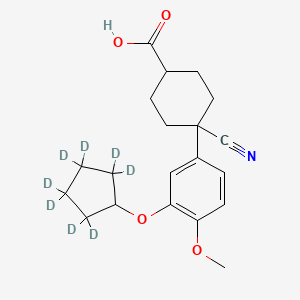
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)